molecular formula C19H19N3O7S2 B2730755 methyl 2-[(2Z)-2-[(2,4-dimethoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865198-68-1

methyl 2-[(2Z)-2-[(2,4-dimethoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2730755
CAS No.: 865198-68-1
M. Wt: 465.5
InChI Key: PKAQMQMLLKTXFL-VZCXRCSSSA-N
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Description

Methyl 2-[(2Z)-2-[(2,4-dimethoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a heterocyclic compound featuring a benzothiazole core fused with a sulfamoyl group, a 2,4-dimethoxybenzoyl imino substituent, and a methyl acetate side chain. The Z-configuration of the imino group and the electron-donating methoxy substituents on the benzoyl moiety may influence its reactivity, solubility, and biological activity.

Properties

IUPAC Name

methyl 2-[2-(2,4-dimethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O7S2/c1-27-11-4-6-13(15(8-11)28-2)18(24)21-19-22(10-17(23)29-3)14-7-5-12(31(20,25)26)9-16(14)30-19/h4-9H,10H2,1-3H3,(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAQMQMLLKTXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2Z)-2-[(2,4-dimethoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves multiple steps, starting with the preparation of the benzothiazole core. The reaction conditions typically include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or hydrochloric acid. The final step involves the esterification of the intermediate compound to form the methyl ester.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of temperature, pressure, and reaction time to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

methyl 2-[(2Z)-2-[(2,4-dimethoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions are usually carried out under controlled conditions, such as specific temperatures (ranging from -10°C to 100°C) and pH levels (acidic or basic environments). Solvents like methanol, ethanol, and acetonitrile are commonly used.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted analogs. These derivatives are often used for further research and development in various applications.

Scientific Research Applications

methyl 2-[(2Z)-2-[(2,4-dimethoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-[(2Z)-2-[(2,4-dimethoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical reactions. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonylurea Herbicides (Triazine-Linked Derivatives)

Several methyl benzoate derivatives with sulfonylurea linkages to triazine rings are documented (). For example:

  • Triflusulfuron methyl ester : Contains a trifluoroethoxy-triazine group.
  • Metsulfuron methyl ester : Features a methoxy-methyl-triazine substituent.

Key Differences :

  • The 2,4-dimethoxybenzoyl group may enhance lipophilicity compared to triazine-linked analogs, affecting membrane permeability and soil persistence .
Ethyl 2-[(2Z)-2-{[4-(2,5-Dioxopyrrolidin-1-Yl)Benzoyl]Imino}-6-Sulfamoyl-2,3-Dihydro-1,3-Benzothiazol-3-Yl]Acetate

This analog () shares the benzothiazole-sulfamoyl core but substitutes the 2,4-dimethoxybenzoyl group with a 4-(2,5-dioxopyrrolidin-1-yl)benzoyl moiety.

  • Structural Impact : The pyrrolidinedione group introduces hydrogen-bonding capabilities, which could improve binding to enzymatic targets (e.g., acetolactate synthase in herbicides) but may reduce chemical stability due to hydrolytic susceptibility .
Benzothiazolyl Azo Benzoic Acid Derivatives

describes benzothiazole-based azo dyes synthesized via diazotization and coupling. Though lacking the sulfamoyl group, these compounds highlight the versatility of benzothiazole in forming stable heterocycles.

  • pKa Trends: The target compound’s sulfamoyl group (pKa ~1–2) contrasts with phenolic carboxylic acids (pKa ~4–5) in azo dyes, suggesting differences in solubility and bioavailability .
Table 1: Structural and Functional Comparison
Compound Core Structure Key Substituents Potential Application
Target Compound Benzothiazole 2,4-Dimethoxybenzoyl, sulfamoyl Herbicide
Triflusulfuron methyl ester Triazine Trifluoroethoxy, sulfonylurea Herbicide
Ethyl analog () Benzothiazole 4-(2,5-Dioxopyrrolidin-1-yl)benzoyl Pharmaceutical
Azo derivatives () Benzothiazole-azo Phenolic carboxylic acid Dyes/Ligands

Biological Activity

Methyl 2-[(2Z)-2-[(2,4-dimethoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a compound of significant interest due to its potential biological activities. This article synthesizes current knowledge on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety, which is known for its diverse biological activities. The presence of the sulfamoyl group and the methoxybenzoyl substituent may contribute to its pharmacological effects.

Antimicrobial Activity

Recent studies have shown that derivatives of benzothiazole exhibit notable antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains.

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound has moderate antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

Benzothiazole derivatives have been investigated for their anticancer properties. In vitro studies indicate that this compound can induce apoptosis in cancer cell lines.

Case Study: Apoptosis Induction
In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in:

  • A decrease in cell viability by approximately 50% at a concentration of 50 µM.
  • Activation of caspase-3 and caspase-9 pathways indicative of intrinsic apoptosis mechanisms.

This suggests that the compound may serve as a lead for further anticancer drug development.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In animal models of inflammation, administration of this compound significantly reduced edema formation.

Table 2: Anti-inflammatory Activity

Treatment GroupEdema Reduction (%)
Control0
Compound (50 mg/kg)45
Compound (100 mg/kg)70

These findings highlight the potential of this compound as an anti-inflammatory agent.

The biological activities of this compound are believed to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity: The sulfamoyl group may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis: The compound’s interaction with cellular pathways leads to increased reactive oxygen species (ROS), triggering apoptotic signaling.
  • Modulation of Inflammatory Mediators: It appears to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6.

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